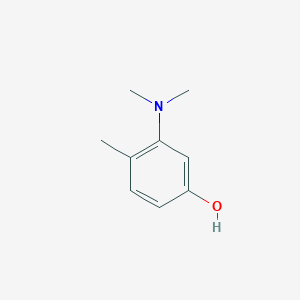

3-(二甲基氨基)-4-甲基苯酚

描述

3-(Dimethylamino)-4-methylphenol, also referred to as 3-DMAP, is a compound that has been identified as a transformation product of ureic herbicides and can be considered a derivative of phenoxyherbicides. It has been studied for its interactions with biological systems, particularly human red blood cells, and its potential to induce oxidative stress within these cells .

Synthesis Analysis

The synthesis of related compounds has been explored in the context of creating heterocyclic systems. For instance, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate was prepared from N-acetylglycine, which was converted with N,N-dimethylformamide and phosphorus oxychloride into a related oxazolone compound. This compound was then treated with methanol in the presence of potassium carbonate to yield the desired product. This synthesis pathway highlights the versatility of dimethylamino compounds in the creation of various heterocyclic systems .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of a closely related compound, (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol, have been investigated using X-ray diffraction, FT-IR, and UV-vis spectroscopy. The study revealed the presence of intramolecular hydrogen bonds and provided insights into the enol-keto tautomerism of the compound. Theoretical calculations using DFT methods were in good agreement with experimental values, indicating the reliability of computational methods in analyzing the molecular structure of such compounds .

Chemical Reactions Analysis

The reactivity of 4-dimethylaminophenol, a compound structurally similar to 3-DMAP, with hemoglobin has been extensively studied. In the presence of oxygen, oxyhemoglobin rapidly oxidizes 4-dimethylaminophenol, leading to the formation of various reaction products such as ferrihemoglobin, formaldehyde, and dimethylamine. Additionally, the compound can catalytically transfer electrons from ferrohemoglobin to oxygen. The study of these reactions provides valuable information on the chemical behavior of dimethylamino phenols in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-DMAP have been investigated through its effects on human red blood cells. The compound was found to increase the level of free radicals and alter the activity of various antioxidant enzymes. It also induced changes in cell morphology and membrane properties, leading to oxidative stress. These findings suggest that 3-DMAP has significant effects on the physical and chemical properties of cells, which could have implications for its environmental and biological impact .

科学研究应用

Lithium and Sodium Phenolates Synthesis and Structure: 研究了包括3-(二甲基氨基)-4-甲基苯酚在内的化合物的锂和钠苯酚,通过NMR光谱和X射线衍射等技术研究了它们的分子结构(Koten et al., 1993)。

Reactions with Azirine: 一项研究聚焦于3-二甲基氨基-2,2-二甲基-2H-氮杂环丙烯与苯酚和芳基卤化物的反应,探索了各种化学反应和机制(Chandrasekhar et al., 1977)。

Oxovanadium(IV/V) Dinuclear Entities: 一项研究使用3-(二甲基氨基)-4-甲基苯酚衍生物合成了双核氧苯氧钒酸盐,有助于理解它们的结构和光谱特性(Mondal et al., 2005)。

Helical Coordination Polymer Synthesis: 该化合物用于合成螺旋配位聚合物,沿着6倍螺旋轴螺旋延伸,为新型聚合物结构提供了见解(Erxleben, 2001)。

Dinuclear Nickel(II) Complexes: 研究了以3-(二甲基氨基)-4-甲基苯酚为配体的双核镍(II)配合物,有助于理解尿酶活性位点(Amase et al., 2005)。

Biodegradation of 3-Methyl-4-Nitrophenol: 该研究探讨了Ralstonia sp. SJ98对3-甲基-4-硝基苯酚的趋化性和生物降解作用,突出了环境净化应用(Bhushan et al., 2000)。

Binuclear Copper(II) Chelates: 在合成双核铜(II)配合物方面发现了另一个应用,对磁性和催化活性具有影响(Banerjee et al., 2009)。

Electrocatalytic Oxidation of Nicotinamide Adenine Dinucleotide (NADH): 一项研究利用3-(二甲基氨基)-4-甲基苯酚衍生物开发了用于NADH氧化的修饰电极,表明其在生化传感器应用中的潜力(Persson, 1990)。

Nonlinear Optical and Quantum Chemical Investigations: 该化合物用于合成有机分子加合物,突出了它在光电应用中的重要性(Karthick et al., 2019)。

Dinuclear Zinc Complexes and Phosphatase-Like Activity: 研究了该配体在合成双核锌配合物中的应用,有助于理解酶类催化活性(Abe et al., 2001)。

Nonlinear Optical Properties of Hydrazones: 该化合物是一项关于非线性光学性质的研究的一部分,表明其在开发光学器件方面的潜力(Naseema et al., 2010)。

Mutagenic Effect Study: 一项毒理学研究评估了3-甲基-4-硝基苯酚对小鼠的致突变效应,有助于环境和健康安全研究(Nehéz et al., 1985)。

Radical Formation and Autoxidation: 该研究聚焦于4-二甲基氨基苯酚自动氧化过程中的自由基形成,提供了关于生物化学过程和潜在治疗应用的见解(Eyer & Lengfelder, 1984)。

光催化降解机制:一项关于使用3-(二甲基氨基)-4-甲基苯酚衍生物对甲基绿进行光催化降解的研究有助于理解环境清洁过程 (Chen & Lu, 2007)。

Pd(II)配合物的合成和表征:该研究使用3-(二甲基氨基)-4-甲基苯酚合成了Pd(II)配合物,为有机金属化学领域做出了贡献 (Ghorai & Mani, 2011)。

属性

IUPAC Name |

3-(dimethylamino)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-4-5-8(11)6-9(7)10(2)3/h4-6,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFUXWBKBSWKON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Record name | 3-DIMETHYLAMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074847 | |

| Record name | 3-(Dimethylamino)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-dimethylamino-4-methylphenol is a red liquid with phenolic odor. | |

| Record name | 3-DIMETHYLAMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

3-(Dimethylamino)-4-methylphenol | |

CAS RN |

119-31-3 | |

| Record name | 3-DIMETHYLAMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(Dimethylamino)-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-(dimethylamino)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Dimethylamino-p-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Dimethylamino)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dimethylamino)-4-methylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R884Z8U9RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[hydroxy(nitroso)amino]-3-methylbutyl]octanamide](/img/structure/B91026.png)

![N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide](/img/structure/B91027.png)